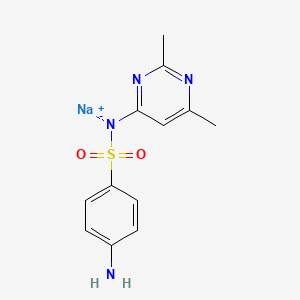
sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane” is known as Cyhalothrin. It is a synthetic pyrethroid insecticide widely used in agriculture to control a variety of pests. Cyhalothrin is known for its high efficacy and low toxicity to mammals, making it a popular choice for pest management.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyhalothrin is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically begins with the preparation of the key intermediate, 3-phenoxybenzaldehyde, which is then subjected to a series of reactions including halogenation, esterification, and cyclization to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Cyhalothrin involves large-scale chemical reactors and continuous processing techniques. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to minimize waste and environmental impact. The final product is purified through distillation and crystallization to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Cyhalothrin undergoes various chemical reactions, including:
Oxidation: Cyhalothrin can be oxidized to form various degradation products.
Reduction: It can be reduced under specific conditions to yield different intermediates.
Substitution: Cyhalothrin can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyhalothrin derivatives and degradation products, which are often studied for their environmental impact and efficacy as insecticides.
Wissenschaftliche Forschungsanwendungen
Cyhalothrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyrethroids.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for its potential use in developing new insecticides with improved safety profiles.
Industry: Utilized in the formulation of pest control products for agriculture and public health.
Wirkmechanismus
Cyhalothrin exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and paralysis. This leads to the death of the insect. The molecular targets and pathways involved in this mechanism are well-studied, making Cyhalothrin an important tool in pest management.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Deltamethrin: Known for its high potency and fast action against pests.
Fenvalerate: Used in agriculture for its broad-spectrum activity.
Uniqueness
Cyhalothrin is unique due to its high efficacy at low doses and its relatively low toxicity to non-target organisms, including mammals. This makes it a preferred choice for integrated pest management programs.
Eigenschaften
IUPAC Name |
sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTZUZWJGUCSTE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=S)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B7796452.png)





![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7796500.png)
![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7796507.png)

![2,5-dioxopyrrolidin-1-yl 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanoate](/img/structure/B7796521.png)


![sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7796544.png)
